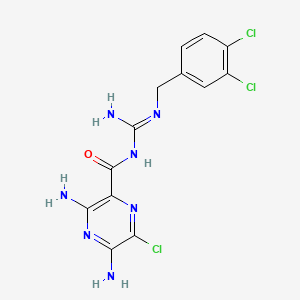

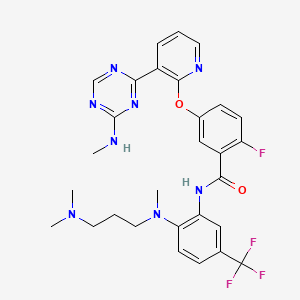

![molecular formula C12H30N2O6P2 B1664169 [4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester CAS No. 720707-93-7](/img/structure/B1664169.png)

[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester

説明

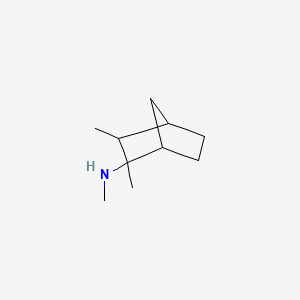

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C12H30N2O6P2 .

Molecular Structure Analysis

The molecule contains a total of 51 bonds. There are 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis

“[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester” has a molecular weight of 360.33 . The predicted density is 1.133±0.06 g/cm3, and the predicted boiling point is 414.9±55.0 °C .科学的研究の応用

Targeted Protein Degradation

Tetraethyl butane-1,4-diylbis(phosphoramidate) is primarily used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific target proteins within the cell . They work by connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein, thereby tagging the target for degradation by the proteasome .

Cancer Therapy Research

In cancer therapy, the ability to selectively degrade oncogenic proteins presents a significant therapeutic advantage. Tetraethyl butane-1,4-diylbis(phosphoramidate) can be utilized to create PROTACs that target and degrade proteins that are overexpressed or mutated in cancer cells, potentially leading to novel cancer treatments .

Neurodegenerative Disease Studies

PROTACs synthesized using Tetraethyl butane-1,4-diylbis(phosphoramidate) may be applied in the study of neurodegenerative diseases. By targeting proteins that aggregate abnormally in diseases like Alzheimer’s or Parkinson’s, researchers can investigate the therapeutic potential of protein degradation in these conditions .

Signal Transduction Research

This compound can be used to synthesize PROTACs that target key proteins involved in signal transduction pathways. This application is crucial for understanding how cells respond to various stimuli and for identifying potential points of intervention in diseases where these pathways are dysregulated .

Immune Response Modulation

The modulation of immune responses through targeted protein degradation is another promising application. Tetraethyl butane-1,4-diylbis(phosphoramidate)-based PROTACs can degrade proteins that play a role in immune evasion by pathogens or in autoimmune disorders .

Cardiovascular Research

In cardiovascular research, PROTACs can be designed to degrade proteins that contribute to heart disease. For example, targeting proteins that regulate cholesterol metabolism or blood pressure could lead to new treatments for atherosclerosis or hypertension .

Metabolic Disorder Investigations

Tetraethyl butane-1,4-diylbis(phosphoramidate) can also be used to explore metabolic disorders. By degrading proteins that are involved in metabolic pathways, researchers can study the effects on conditions such as diabetes or obesity .

Infectious Disease Research

Finally, in the field of infectious diseases, PROTACs can target proteins from pathogens or proteins in the host that the pathogen exploits. This approach could lead to new antiviral or antibacterial strategies .

Safety and Hazards

作用機序

Target of Action

Tetraethyl butane-1,4-diylbis(phosphoramidate) is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase , and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The E3 ubiquitin ligase ligand recruits an E3 ubiquitin ligase, while the target protein ligand binds to the target protein . This brings the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

As a protac linker, its adme properties would be crucial in determining the bioavailability of the resulting protac molecule .

Result of Action

The result of the compound’s action is the selective degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved .

Action Environment

The action of Tetraethyl butane-1,4-diylbis(phosphoramidate) can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular conditions affecting the ubiquitin-proteasome system, and the stability of the PROTAC molecule under physiological conditions .

特性

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-12H2,1-4H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGKSLVMQECFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCCCNP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

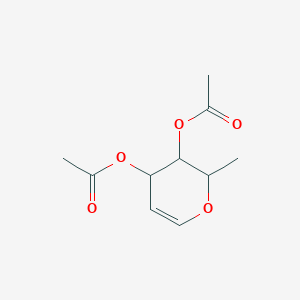

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)

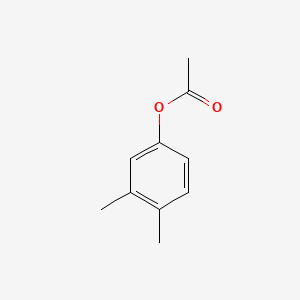

![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)

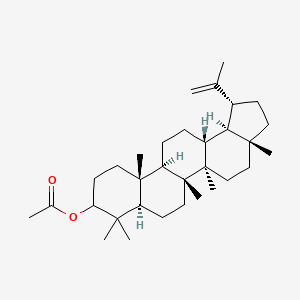

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)